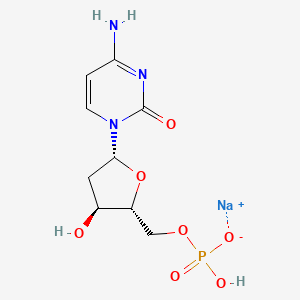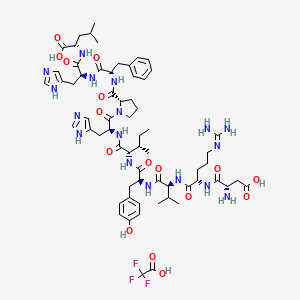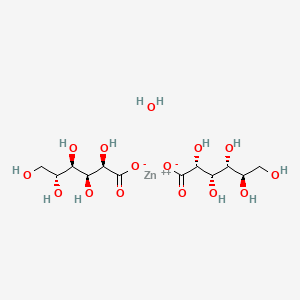
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate, commonly known as zinc gluconate, is a zinc salt of gluconic acid. This compound is widely recognized for its use as a dietary supplement to deliver zinc, an essential trace element necessary for various biological functions. Zinc gluconate is known for its high bioavailability and is often used in medicinal health as a nutritional supplement .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc gluconate can be synthesized through the reaction of gluconic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving gluconic acid in water and then adding zinc oxide or zinc carbonate under controlled conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of zinc gluconate. The reaction can be represented as follows:
C6H12O7+ZnO→C12H22O14Zn
Industrial Production Methods
In industrial settings, zinc gluconate is produced by fermenting glucose to gluconic acid using specific strains of bacteria such as Aspergillus niger. The gluconic acid is then neutralized with zinc oxide or zinc carbonate to form zinc gluconate. The product is purified through crystallization and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Zinc gluconate undergoes various chemical reactions, including:
Oxidation: Zinc gluconate can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, zinc gluconate can be reduced to elemental zinc.
Substitution: Zinc gluconate can participate in substitution reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used to replace the gluconate ligand.
Major Products
Oxidation: Zinc oxide and gluconic acid derivatives.
Reduction: Elemental zinc and reduced gluconate derivatives.
Substitution: Zinc complexes with new ligands.
Scientific Research Applications
Zinc gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: Studied for its role in enzyme activation, gene expression, and cellular signaling.
Medicine: Used in the treatment of zinc deficiency, common colds, and as an immune system booster.
Mechanism of Action
Zinc gluconate exerts its effects primarily through the release of zinc ions. Zinc ions play a crucial role in various biological processes, including:
Enzyme Activation: Zinc is a cofactor for numerous enzymes involved in DNA synthesis, protein synthesis, and cellular metabolism.
Gene Expression: Zinc influences the expression of genes by binding to zinc finger motifs in transcription factors.
Cellular Signaling: Zinc ions act as signaling molecules in various cellular pathways, including immune response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: Another zinc supplement with higher solubility but more gastrointestinal side effects.
Zinc acetate: Known for its use in lozenges for treating the common cold.
Zinc citrate: Often used in dental care products for its antimicrobial properties.
Uniqueness
Zinc gluconate is unique due to its high bioavailability and lower gastrointestinal side effects compared to other zinc supplements. It is also preferred in medicinal applications due to its effectiveness in delivering zinc with minimal adverse effects .
Properties
IUPAC Name |
zinc;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.H2O.Zn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);1H2;/q;;;+2/p-2/t2*2-,3-,4+,5-;;/m11../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZPVMMPIQEBN-XRDLMGPZSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O15Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
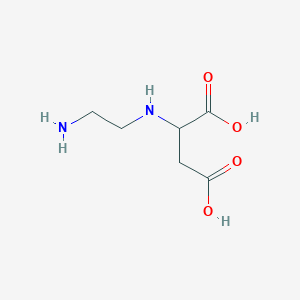
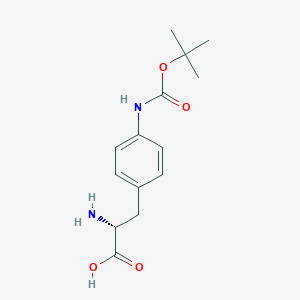
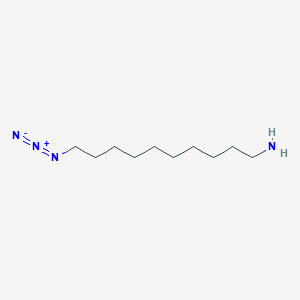
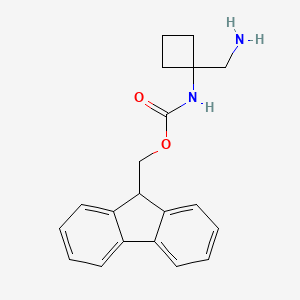
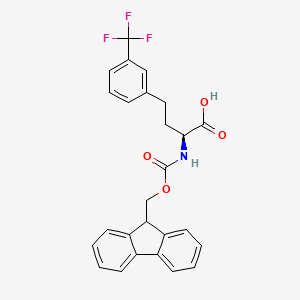
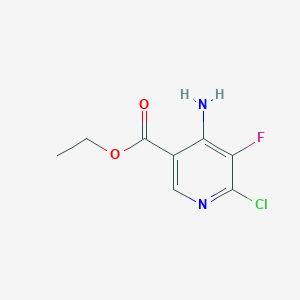
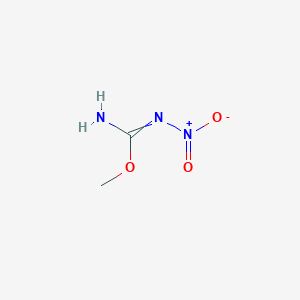
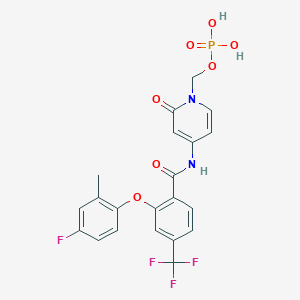
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8179966.png)
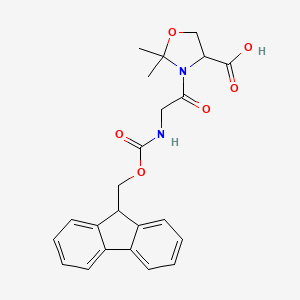
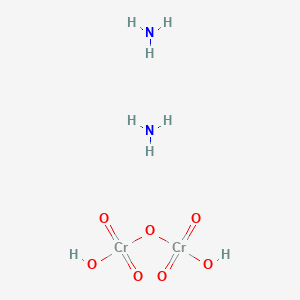
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8179980.png)
